molecular formula C32H48N4O7 B12386631 Proteasome |A2c/i-IN-1

Proteasome |A2c/i-IN-1

Cat. No.: B12386631
M. Wt: 600.7 g/mol
InChI Key: XOVCQLITIBRPQB-ZBCYONBYSA-N
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Description

Proteasome |A2c/i-IN-1 is a compound that targets the proteasome, a complex multi-catalytic protease machinery responsible for the degradation of ubiquitin-tagged proteins by proteolysis. The proteasome plays a crucial role in maintaining cellular homeostasis by regulating the concentration of specific proteins and degrading misfolded proteins . This compound is particularly significant in the context of research and therapeutic applications due to its ability to modulate proteasome activity.

Preparation Methods

The synthesis of Proteasome |A2c/i-IN-1 involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The synthetic route typically includes the following steps:

    Preparation of intermediates: This involves the synthesis of key intermediates through various chemical reactions such as condensation, cyclization, and functional group transformations.

    Coupling reaction: The final step involves the coupling of the intermediates under specific reaction conditions to form this compound.

Industrial production methods for this compound may involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring quality control to meet regulatory standards. This includes the use of large-scale reactors, continuous flow systems, and advanced purification techniques to produce the compound in bulk quantities .

Chemical Reactions Analysis

Proteasome |A2c/i-IN-1 undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts such as palladium on carbon and platinum oxide. The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents involved .

Scientific Research Applications

Proteasome |A2c/i-IN-1 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Proteasome |A2c/i-IN-1 can be compared with other proteasome inhibitors such as bortezomib, carfilzomib, and ixazomib. These compounds share a similar mechanism of action but differ in their chemical structures, pharmacokinetic properties, and therapeutic applications . For example:

This compound is unique in its specific binding affinity and selectivity for certain proteasome subunits, making it a valuable tool for studying proteasome function and developing new therapeutic strategies .

Properties

Molecular Formula

C32H48N4O7

Molecular Weight

600.7 g/mol

IUPAC Name

(2S)-N-[(2S)-4-cyclohexyl-1-[(2R)-2-methyloxiran-2-yl]-1-oxobutan-2-yl]-3-(4-methoxyphenyl)-2-[[(2S)-2-[(2-morpholin-4-ylacetyl)amino]propanoyl]amino]propanamide

InChI

InChI=1S/C32H48N4O7/c1-22(33-28(37)20-36-15-17-42-18-16-36)30(39)35-27(19-24-9-12-25(41-3)13-10-24)31(40)34-26(29(38)32(2)21-43-32)14-11-23-7-5-4-6-8-23/h9-10,12-13,22-23,26-27H,4-8,11,14-21H2,1-3H3,(H,33,37)(H,34,40)(H,35,39)/t22-,26-,27-,32+/m0/s1

InChI Key

XOVCQLITIBRPQB-ZBCYONBYSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)OC)C(=O)N[C@@H](CCC2CCCCC2)C(=O)[C@]3(CO3)C)NC(=O)CN4CCOCC4

Canonical SMILES

CC(C(=O)NC(CC1=CC=C(C=C1)OC)C(=O)NC(CCC2CCCCC2)C(=O)C3(CO3)C)NC(=O)CN4CCOCC4

Origin of Product

United States

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